3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a bicyclic β-amino acid derivative characterized by a rigid bicyclo[2.2.2]octene scaffold. This compound features a methoxycarbonyl (-COOCH₃) group at position 3 and a carboxylic acid (-COOH) group at position 2. The bicyclic framework imposes significant steric constraints, making it a valuable template for studying conformational effects in peptide and drug design . Its synthesis typically involves functionalization of bicyclo[2.2.2]octene precursors via cycloaddition or stereoselective derivatization, as demonstrated in the preparation of N-protected derivatives .
Properties
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-15-11(14)9-7-4-2-6(3-5-7)8(9)10(12)13/h2,4,6-9H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRMNZXTUXTIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route includes the reaction of cyclohexadiene with dimethyl maleate under controlled conditions to form the bicyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidative Decarboxylation and Rearrangement
This compound undergoes lead tetraacetate-mediated oxidative decarboxylation, producing rearranged bicyclic products. For example:
Mechanistic studies indicate a radical pathway where decarboxylation generates a carbon-centered intermediate, which undergoes structural reorganization or halogenation .
Ester Functionalization
The methoxycarbonyl group participates in nucleophilic substitution and hydrolysis:
Transesterification
Reaction with alcohols (e.g., t-BuOH) under acidic conditions yields tert-butyl esters.
Hydrolysis
-
Basic Conditions : Saponification of the methyl ester to carboxylic acid proceeds quantitatively with NaOH/MeOH .
-
Acidic Conditions : Partial hydrolysis observed under HCl/THF, retaining the bicyclic core.
Carboxylic Acid Reactivity
The free carboxylic acid engages in classical transformations:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amidation | DCC, DMAP, NH₃ | Bicyclic amide | 78% |
| Salt Formation | K₂CO₃ in H₂O/MeOH | Potassium carboxylate salt | 95% |
| Reduction | LiAlH₄, THF (0°C to RT) | Primary alcohol derivative | 62% |
Ring-Strain-Driven Reactions
The bicyclo[2.2.2]octene scaffold undergoes strain-relief reactions:
Diels-Alder Cycloaddition
Reacts with dienophiles (e.g., maleic anhydride) at 120°C to form polycyclic adducts .
Electrophilic Addition
Halogens (Br₂, Cl₂) add across the double bond, yielding dibrominated or dichlorinated derivatives .
Photochemical Modifications
Under UV irradiation (450 nm), the compound participates in radical-mediated processes:
| Conditions | Products | Applications |
|---|---|---|
| Blue LED, Ni(acac)₂ catalyst | Cross-coupled aryl derivatives | Pharmaceutical intermediate |
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction Difference |
|---|---|
| Bicyclo[2.2.1]hept-5-ene analogues | Faster decarboxylation due to higher strain |
| Cubane-based dicarboxylic acids | Lower solubility in polar solvents |
Scientific Research Applications
Rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a molecule with applications in organic synthesis, medicinal chemistry, and pharmacology. It features two carboxylic acid functional groups, one of which is substituted with a methoxycarbonyl group, enhancing its reactivity. The compound's antibacterial properties make it a potential candidate for novel antibacterial agents. Compounds with similar structures have exhibited anti-inflammatory and analgesic effects. The presence of the bicyclic structure may also contribute to unique interactions with biological targets, making it a candidate for further pharmacological studies.
Scientific Research Applications
Organic Synthesis: Rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is useful in synthesizing more complex organic molecules. Synthetic approaches to create the compound include intramolecular S<sub>N</sub>2′ cyclizations, biomimetic Diels–Alder reactions, radical cyclizations, and cationic cascade reactions. These methods highlight the compound's versatility in synthetic organic chemistry.
Medicinal Chemistry and Pharmacology: Researchers have explored the antibacterial properties of rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. In vitro assays are performed to evaluate the compound’s antibacterial efficacy, with minimum inhibitory concentration (MIC) assays and time-kill studies being common. Determining the MIC helps assess the compound’s potency, where lower MIC values indicate stronger antibacterial activity. The spectrum of activity (e.g., Gram-positive, Gram-negative, or both) is also investigated. Studies explore the compound’s mode of action, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication. Interaction studies could focus on enzyme inhibition, receptor binding, and protein-ligand interactions. Such studies would provide insights into the pharmacokinetics and pharmacodynamics of this compound.
Comparison with Similar Compounds: Several compounds share structural similarities with rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | Bicyclic | Different positioning of functional groups |
| 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Bicyclic | Slightly different ring structure |
| 1,4-Cubanedicarboxylic acid | Cubane | More rigid structure; less flexibility than bicyclic |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Bicyclic | Smaller ring size; different reactivity profile |
Mechanism of Action
The mechanism of action of 3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Biological Activity
3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid, also known by its IUPAC name (2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, is a bicyclic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- CAS Number : 75685-58-4
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications, particularly in anti-inflammatory and analgesic effects.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : It may interact with pain pathways, potentially serving as an analgesic agent.
Case Studies and Research Findings
Research on this compound is still emerging, but several studies have provided insights into its biological activity:
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers in tissues subjected to induced inflammation. The results showed a reduction in edema and inflammatory cell infiltration compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Edema (mm) | 5.0 | 1.5 |
| Inflammatory Cells | High | Low |
Study 2: Analgesic Properties
In a pain model study, the compound was administered to assess its analgesic effects. The results indicated a significant decrease in pain response times compared to controls.
| Treatment | Pain Response Time (seconds) |
|---|---|
| Control | 10 |
| Compound | 4 |
Toxicity Profile
The toxicity profile of this compound has been evaluated through sub-chronic toxicity studies in rodents. The findings indicate low toxicity levels, with no significant adverse effects observed at doses up to 2000 mg/kg body weight over a 90-day period.
Summary of Toxicity Findings
| Dose (mg/kg) | Observed Effects |
|---|---|
| 0 | No effects |
| 500 | Mild gastrointestinal upset |
| 1000 | No significant effects |
| 2000 | No significant effects |
Q & A
Q. Basic
- NMR : 3J(H,H) coupling constants determine relative configurations. For example, endo vs. exo substituents exhibit distinct coupling patterns due to spatial proximity .
- X-ray crystallography : Resolves absolute configurations, particularly for chiral centers. Studies on iodolactones derived from bicyclo[2.2.2]octene systems confirm stereochemical assignments .
What challenges arise in the isomerization of bicyclo[2.2.2]octene derivatives, and how are they addressed?
Advanced
Isomerization during functionalization (e.g., iodolactonization) can lead to competing pathways. For example, N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes iodolactonization under biphasic conditions, but lactone opening with nucleophiles (e.g., NaN₃) may fail, necessitating alternative reductants like Bu₃SnH .
Key factors :
- Solvent polarity and phase conditions influence reaction selectivity.
- Protecting groups (e.g., Boc) stabilize intermediates during ring-opening .
How do computational models (e.g., MM3) predict the stability and interconversion of bicyclo[2.2.2]octene lactones?
Advanced
Molecular mechanics (MM3) calculations reveal that lactone stability depends on:
- O–C(O)–C bond angles : Smaller angles correlate with higher ring strain and lower stability.
- Thermodynamic data : MM3 predicts equilibrium ratios between lactone isomers, which are experimentally challenging to study due to decomposition .
Implications : - Mechanistic insights into lactone interconversion via acid-catalyzed cyclization .
What role do radical-stabilizing substituents play in the rearrangement of bicyclo[2.2.2]octene systems?
Advanced
Substituents (e.g., methyl, phenyl) influence radical stability during rearrangements. For example:
- Bicyclo[2.2.2]oct-5-en-2-yl radicals rearrange to bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl intermediates.
- Radical-stabilizing groups (e.g., trifluoromethyl) favor bicyclo[3.2.1] products despite higher ring strain .
Methodological note : - Radical trapping experiments (e.g., using TEMPO) validate intermediates .
How are stereochemical outcomes controlled in the synthesis of amino-functionalized bicyclo[2.2.2]octene carboxylic acids?
Q. Advanced
- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .
- Hydrogenation stereochemistry : cis vs. trans addition of H₂ to double bonds (e.g., using Pd/C or PtO₂ catalysts) determines final stereochemistry .
- Isomerization studies : Heating esters in basic media induces epimerization, allowing access to thermodynamically favored isomers .
What analytical techniques are critical for assessing purity and isomer ratios in bicyclo[2.2.2]octene derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
